molecular formula C7H8F2N2 B2441775 5-(1,1-Difluoroethyl)pyridin-2-amine CAS No. 1335054-32-4

5-(1,1-Difluoroethyl)pyridin-2-amine

Cat. No.: B2441775
CAS No.: 1335054-32-4
M. Wt: 158.152
InChI Key: UVLUZJBAPLGYGY-UHFFFAOYSA-N
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Description

5-(1,1-Difluoroethyl)pyridin-2-amine ( 1335054-32-4) is a pyridine-based compound with the molecular formula C 7 H 8 F 2 N 2 and a molecular weight of 158.15 g/mol . This chemical serves as a critical synthetic intermediate in medicinal chemistry, most notably in the development of selective BACE1 inhibitors . Beta-secretase 1 (BACE1) is a prominent therapeutic target for the treatment of Alzheimer's disease, and this compound is featured in advanced patent literature as a key building block for potent inhibitor molecules . Its structure, featuring a pyridin-2-amine core and a 1,1-difluoroethyl substituent, contributes to both the pharmacodynamic and pharmacokinetic properties of the final active pharmaceutical ingredients. Researchers can acquire this valuable intermediate for their discovery programs. It is offered in quantities ranging from 50mg to 10g to support various stages of research and development . As with all fine chemicals, proper safety procedures should be consulted and followed during handling. Please Note: This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(1,1-difluoroethyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2/c1-7(8,9)5-2-3-6(10)11-4-5/h2-4H,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVLUZJBAPLGYGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=C(C=C1)N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 5 1,1 Difluoroethyl Pyridin 2 Amine and Analogous Structures

De Novo Synthesis Approaches to the Pyridin-2-amine Core

The construction of the fundamental pyridin-2-amine scaffold can be achieved through methods that build the heterocyclic ring from acyclic precursors, followed by the introduction of the amino group.

Pyridine (B92270) Ring Construction from Acyclic Precursors

One effective strategy for the de novo synthesis of substituted 2-aminopyridines involves a multicomponent, one-pot reaction utilizing enaminones as key precursors. nih.gov This approach offers an efficient pathway to a variety of substituted pyridines by constructing the ring system from simple, acyclic starting materials. The general mechanism involves the reaction of an enaminone with malononitrile, which proceeds through a Knoevenagel condensation to form an intermediate. This intermediate then reacts with a primary amine at the nitrile groups, followed by intramolecular cyclization and subsequent aromatization to yield the desired 2-aminopyridine (B139424) derivative. nih.gov

A representative reaction scheme is the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives, which demonstrates the versatility of this method. By varying the starting enaminone and the primary amine, a diverse library of substituted 2-aminopyridines can be accessed.

Table 1: Multicomponent Synthesis of 2-Aminopyridine Derivatives

Enaminone PrecursorAmineReaction ConditionsProductYieldReference
Enaminone 1Benzylamine40°C, 24 h, solvent-free2-Amino-3-cyano-4-phenyl-6-methylpyridine20% nih.gov

Introduction of the Amino Group at the 2-Position

The introduction of an amino group at the 2-position of a pre-existing pyridine ring is a common and crucial transformation. Several classical and modern methods are available for this purpose.

The Chichibabin reaction is a well-established method for the direct amination of pyridines to produce 2-aminopyridine derivatives. slideshare.netwikipedia.orgscientificupdate.com This reaction involves the nucleophilic substitution of a hydride ion by an amide anion, typically from sodium amide (NaNH₂). wikipedia.orgntu.edu.sg The reaction proceeds via an addition-elimination mechanism through a σ-adduct intermediate. wikipedia.org While effective, the classical Chichibabin reaction often requires harsh conditions, such as high temperatures. scientificupdate.com Recent advancements have explored milder reaction conditions, for instance, using a NaH-iodide composite, which allows for the amination of pyridines with a broader range of primary alkylamines under less stringent conditions. ntu.edu.sg

Nucleophilic aromatic substitution (SNAr) offers another powerful route to 2-aminopyridines. thieme-connect.comresearchgate.netx-mol.netthieme-connect.deresearchgate.net This method typically involves the displacement of a suitable leaving group, such as a halogen or a cyano group, at the 2-position of the pyridine ring by an amine nucleophile. researchgate.net The efficiency of SNAr reactions on pyridines is enhanced by the electron-deficient nature of the ring. Recent developments in this area include transition-metal-catalyzed SNAr reactions, which can expand the scope of applicable nucleophiles and substrates. thieme-connect.comresearchgate.netx-mol.netthieme-connect.de For example, a ruthenium(II) catalyst has been shown to enable the SNAr amination of aminopyridines through a π-coordination activation strategy. thieme-connect.comresearchgate.netx-mol.netthieme-connect.de

Another approach involves the use of pyridine N-oxides as starting materials. These can be converted into N-substituted 2-aminopyridines through a redox-neutral transformation, offering a practical, two-step protocol with mild reaction conditions and excellent regioselectivity. morressier.com

Table 2: Comparison of Methods for 2-Amination of Pyridines

MethodReagentsKey FeaturesReference
Chichibabin ReactionSodium amide (NaNH₂)Direct amination of the C-H bond. wikipedia.org
Modified ChichibabinNaH-iodide composite, primary amineMilder reaction conditions, broader amine scope. ntu.edu.sg
Nucleophilic Aromatic Substitution (SNAr)2-halopyridine or 2-cyanopyridine, amineDisplacement of a leaving group. researchgate.net
Pyridine N-oxide routePyridine N-oxide, aminating agentMild conditions, high regioselectivity. morressier.com

Regioselective Introduction of the 1,1-Difluoroethyl Substituent at the 5-Position

The introduction of the 1,1-difluoroethyl group onto the pyridine ring, particularly at the 5-position, is a key challenge in the synthesis of the target compound. This can be accomplished through various fluorination and difluoroalkylation strategies.

Electrophilic Fluorination Methodologies for Fluorinated Pyridines

Electrophilic fluorination is a widely used method for the direct introduction of fluorine into aromatic systems. Reagents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are commonly employed for this purpose. mdpi.comnih.gov The regioselectivity of electrophilic fluorination on substituted pyridines is influenced by the electronic nature of the substituents already present on the ring. For 3,5-disubstituted pyridines, the site of fluorination can be selective, often occurring adjacent to an electron-donating group. acs.org The synthesis of 2-amino-5-fluoropyridine, a potential precursor, has been achieved through a multi-step sequence starting from 2-aminopyridine, involving nitration, reduction, diazotization, and a Schiemann reaction. researchgate.net

Table 3: Electrophilic Fluorinating Agents

ReagentTypical ApplicationReference
Selectfluor®Direct fluorination of electron-rich aromatic and heteroaromatic compounds. mdpi.comnih.gov
AgF₂Site-selective C-H fluorination of pyridines and diazines. orgsyn.org

Late-Stage Difluoromethylation Techniques on Pre-formed Pyridine Systems

Late-stage functionalization (LSF) is a powerful strategy for introducing functional groups into complex molecules at a late step in the synthesis. cancer.govnih.govunimi.it The Minisci reaction, a radical-based method, is particularly well-suited for the alkylation of electron-deficient heterocycles like pyridine. wikipedia.orgnih.govnih.govsemanticscholar.org This reaction involves the addition of a nucleophilic carbon-centered radical to a protonated heterocycle. wikipedia.orgnih.gov While the classical Minisci reaction often leads to a mixture of regioisomers, modern variations have been developed to improve regioselectivity. wikipedia.orgnih.govsemanticscholar.org For the introduction of a difluoroethyl group, a suitable difluoroethyl radical precursor would be required.

While direct meta-C-H difluoromethylation of pyridines has been a challenge, recent methods have emerged that allow for site-switchable meta- and para-difluoromethylation through radical processes using oxazino pyridine intermediates. researchgate.net These advancements in late-stage C-H functionalization provide potential pathways for the introduction of difluoromethyl or related fluorinated alkyl groups at various positions on the pyridine ring. cancer.govnih.govunimi.itresearchgate.net

Utilization of Difluorocarbene Equivalents in C-Difluoromethylation

Difluorocarbene (:CF₂) is a versatile intermediate for the synthesis of gem-difluorinated compounds. nih.gov It can be generated from various precursors, such as TMSCF₃ (trimethyl(trifluoromethyl)silane), under specific conditions. nih.gov The generated difluorocarbene can then react with suitable substrates. While difluorocarbene readily undergoes [2+1] cycloaddition with alkenes and alkynes, its application in the direct C-difluoromethylation of aromatic rings is less common. However, methods for the N-difluoromethylation of pyridines using reagents like ethyl bromodifluoroacetate have been developed, which proceed through a direct nucleophilic attack rather than a carbene intermediate. rsc.orgrsc.org These reagents could potentially be adapted for C-difluoromethylation under different reaction conditions. The development of new difluorocarbene precursors and reaction conditions continues to expand the synthetic utility of this reactive intermediate. nih.gov

Multistep Synthetic Routes to Fluorinated Aminopyridines (General Principles)

The synthesis of fluorinated aminopyridines is rarely a single-step process and typically involves the strategic construction of the pyridine ring with the fluorine-containing substituent already incorporated or the late-stage introduction of the fluorine moiety onto a pre-functionalized pyridine core. orgsyn.org General principles often revolve around a few core strategies:

Building Block Approach: This common strategy involves using small, readily available fluorinated precursors which are then used to construct the final heterocyclic system. orgsyn.orgnih.gov This method avoids the often harsh and non-selective conditions required for direct fluorination of complex molecules. nih.gov For instance, a difluoroethyl group can be part of a key intermediate that undergoes cyclization to form the pyridine ring. A five-step, two-pot procedure has been developed for the analogous compound 4-(difluoromethyl)pyridin-2-amine, starting from 2,2-difluoroacetic anhydride (B1165640). acs.org

Nucleophilic Aromatic Substitution (SNAr): Highly activated pyridine rings, such as those containing a good leaving group (e.g., fluorine or chlorine) and electron-withdrawing groups, can undergo amination. researchgate.netlookchem.com For example, 2-fluoropyridine (B1216828) can react with various lithium amides under mild conditions to yield 2-aminopyridines. researchgate.netlookchem.com The reactivity of the pyridine ring towards substitution is a key consideration in this approach. lookchem.com

Multi-component Reactions (MCRs): One-pot procedures that combine multiple reactants to form the desired product in a single operation offer an efficient route. rsc.org An environmentally benign MCR has been developed for the regioselective synthesis of fluorinated 2-aminopyridines from 1,1-enediamines, benzaldehyde (B42025) derivatives, and 1,3-dicarbonyl compounds. rsc.org

Late-Stage Fluorination: Introducing fluorine at a later stage of the synthesis can be advantageous but is often challenging. nih.gov Methods like direct C-H fluorination using powerful reagents such as silver(II) fluoride (B91410) (AgF2) have been developed, offering high site-selectivity for the position adjacent to the nitrogen atom. orgsyn.orgresearchgate.net Another approach involves the fluorination of pyridine N-oxides, which can facilitate fluorination at positions that are otherwise difficult to access, such as the meta-position. nih.gov

Process Optimization for Scalability and Efficiency

Moving a synthetic route from laboratory scale to industrial production requires significant optimization for cost-effectiveness, safety, and efficiency.

Continuous Flow Chemistry: Continuous flow microreactors offer significant advantages over traditional batch processing. durham.ac.ukresearchgate.net They provide superior control over reaction parameters like temperature and mixing, enhance safety when dealing with hazardous reagents or highly exothermic reactions, and facilitate automation and scalability. durham.ac.ukresearchgate.net The use of flow chemistry has been demonstrated for various fluorination reactions, including those using diethylaminosulfur trifluoride (DAST) and Selectfluor®. durham.ac.uk This technology can lead to higher yields, reduced waste, and telescoped reaction processes. durham.ac.uk

Catalyst and Reagent Selection: The choice of reagents is crucial for efficiency. For instance, the amination of 2-fluoropyridine can be achieved with inexpensive acetamidine (B91507) hydrochloride as the ammonia (B1221849) source under catalyst-free conditions. researchgate.net For fluorination, while elemental fluorine is highly reactive, more manageable N-F reagents like Selectfluor® have been developed and are widely used. nih.govnih.gov Optimization also involves minimizing the use of expensive or hazardous materials and finding milder reaction conditions. lookchem.comrsc.org

Evaluation of Key Synthetic Intermediates

The success of a multistep synthesis hinges on the strategic selection and efficient preparation of key intermediates. These molecules represent crucial junctures in the synthetic pathway, often embodying a significant portion of the final structure's complexity.

In the synthesis of fluorinated aminopyridines, intermediates are designed to facilitate the introduction of both the fluoroalkyl group and the amine functionality in a controlled manner. A notable example is the scalable synthesis of 4-(difluoromethyl)pyridin-2-amine, a close structural analog, which proceeds through several well-defined intermediates. acs.org The pathway begins with the reaction of ethyl vinyl ether and 2,2-difluoroacetic anhydride to form (E)-4-ethoxy-1,1-difluorobut-3-en-2-one. acs.org This enone is a versatile precursor that is then converted into 1-(1,1-difluoro-3-oxobut-1-en-2-yl)pyridin-1-ium, an ideal intermediate for the subsequent cyclization and amination steps required to form the final aminopyridine ring. acs.org

Other important classes of intermediates include pre-functionalized pyridines that are poised for fluorination or amination. For example, 3-bromo-4-nitropyridine (B1272033) N-oxide serves as a key intermediate for the synthesis of 3-fluoro-4-aminopyridine; the N-oxide functionality activates the ring for fluorination, and the nitro group can be readily reduced to the target amine. nih.gov

Table 1: Key Intermediates in Fluorinated Aminopyridine Synthesis
Intermediate NameRole in SynthesisTypical Follow-up ReactionReference
(E)-4-ethoxy-1,1-difluorobut-3-en-2-oneFluorinated building block for pyridine ring construction.Reaction with pyridine to form a pyridinium (B92312) salt intermediate. acs.org
1-(1,1-Difluoro-3-oxobut-1-en-2-yl)pyridin-1-iumPrecursor for cyclization and introduction of the amine group.Cyclization/amination cascade to form the 2-aminopyridine ring. acs.org
2-FluoropyridineActivated pyridine core for amination.Nucleophilic aromatic substitution (SNAr) with an amine source (e.g., lithium amides). researchgate.netlookchem.com
3-Bromo-4-nitropyridine N-oxideActivated precursor for meta-fluorination.Halogen exchange (fluorination) followed by reduction of the nitro group. nih.gov

Mechanistic Investigations of Fluorination Reactions in Pyridine Synthesis

Understanding the reaction mechanisms of fluorination is vital for controlling selectivity and improving reaction efficiency. The introduction of fluorine onto a pyridine ring can proceed through several distinct pathways, largely dependent on the nature of the fluorinating agent and the substrate.

One of the most studied mechanisms is the nucleophilic aromatic substitution (SNAr) pathway. In this process, a nucleophilic fluoride source attacks an electron-deficient pyridine ring that contains a good leaving group (like Cl, Br, or NO₂). The reaction of 2-fluoropyridine with lithium amides is a classic example of nucleophilic substitution where fluoride is the leaving group, and the amide is the nucleophile. lookchem.com Conversely, to introduce fluorine, a precursor like 2-chloropyridine (B119429) can be treated with a fluoride source. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. The presence of electron-withdrawing groups on the pyridine ring accelerates this reaction.

For electrophilic fluorination , reagents containing an N-F bond, such as Selectfluor®, are commonly employed. nih.gov These reagents act as a source of "F⁺", although the mechanism is more complex than a simple electrophilic attack. Mechanistic studies on the fluorination of pyridine derivatives with AgF₂ suggest a pathway that does not involve a simple C-H activation but is inspired by classic amination reactions. researchgate.net It is proposed that the reaction can proceed via a single-electron transfer (SET) mechanism. The Ag(II) salt can oxidize the pyridine, generating a radical cation, which then reacts with a fluoride source.

In some cases, the reaction of 2-fluoropyridine with lithium amides has been investigated for a possible mechanism involving coordination of the pyridine to boron, which activates the ring towards nucleophilic attack. lookchem.com Treating a pre-formed 2-fluoropyridine-borane complex with a lithium amide resulted in the formation of the corresponding 2-aminopyridine, lending support to this hypothesis. lookchem.com

Chemical Transformations and Derivatization Studies of 5 1,1 Difluoroethyl Pyridin 2 Amine

Reactivity Profile of the Pyridine (B92270) Nitrogen Atom

N-oxidation is a common reaction for pyridines, typically achieved using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). This transformation would yield the corresponding pyridine-N-oxide. This modification can significantly alter the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic substitution reactions and influencing the regioselectivity of further electrophilic substitutions.

Alkylation of the pyridine nitrogen, leading to the formation of a pyridinium (B92312) salt, is another expected reaction. This is typically accomplished using alkyl halides. The resulting positive charge on the nitrogen atom would further deactivate the ring towards electrophilic substitution but could activate the positions ortho and para to the nitrogen for nucleophilic attack.

Transformations of the Primary Amine Group at the 2-Position

The primary amino group at the 2-position is a versatile handle for a wide range of chemical modifications, including amidation, alkylation, and cross-coupling reactions.

Amidation and Alkylation Reactions

The primary amine can readily undergo acylation with acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form the corresponding amides. This transformation is fundamental in medicinal chemistry for introducing diverse functionalities and modulating the physicochemical properties of the parent molecule. Similarly, alkylation of the amino group can be achieved using alkyl halides or through reductive amination with aldehydes or ketones. These reactions allow for the introduction of various alkyl or arylalkyl substituents.

Below is a representative table of potential amidation and alkylation products, based on common synthetic methodologies.

Reagent CategoryExample ReagentPotential Product Structure
Acyl ChlorideAcetyl chlorideN-(5-(1,1-difluoroethyl)pyridin-2-yl)acetamide
Carboxylic Acid + Coupling AgentBenzoic acid + HATUN-(5-(1,1-difluoroethyl)pyridin-2-yl)benzamide
Alkyl HalideBenzyl bromideN-benzyl-5-(1,1-difluoroethyl)pyridin-2-amine
Aldehyde (Reductive Amination)FormaldehydeN,N-dimethyl-5-(1,1-difluoroethyl)pyridin-2-amine

Cross-Coupling Reactions Involving the Amino Group

Modern synthetic chemistry offers a plethora of cross-coupling reactions that can utilize the amino group as a coupling partner. For instance, Buchwald-Hartwig amination allows for the formation of C-N bonds, enabling the arylation or heteroarylation of the primary amine. This reaction typically employs a palladium catalyst, a suitable ligand, and a base to couple the aminopyridine with an aryl or heteroaryl halide or triflate. This methodology provides a powerful tool for constructing complex molecular architectures.

A hypothetical reaction scheme for a Buchwald-Hartwig amination is presented below:

Scheme 1: Hypothetical Buchwald-Hartwig amination of 5-(1,1-difluoroethyl)pyridin-2-amine with an aryl bromide.

Chemical Modifications of the 1,1-Difluoroethyl Moiety

The 1,1-difluoroethyl group is generally considered a stable and robust functional group, often incorporated to modulate properties such as lipophilicity and metabolic stability.

Stability and Reactivity of the Vicinal C-F Bonds

The carbon-fluorine bond is the strongest single bond in organic chemistry, rendering the difluoroethyl group highly resistant to cleavage under most synthetic conditions. This stability is a key feature, allowing for extensive chemical modifications at other positions of the molecule without affecting the fluorinated moiety. While direct chemical transformation of the C-F bonds is challenging, under harsh conditions or with specific reagents, elimination or substitution reactions could potentially occur, though such transformations are not commonly employed for derivatization. The 1,1-difluoroethyl group is recognized as a bioisostere for functionalities like methoxy (B1213986) or thiomethyl groups. acs.org

Derivatization of the Ethyl Component

Direct derivatization of the ethyl component of the 1,1-difluoroethyl group is not straightforward due to the presence of the fluorine atoms, which deactivate the adjacent positions towards many standard chemical transformations. Radical reactions might offer a potential avenue for functionalization, but such methods would likely lack selectivity and are not widely reported for this specific substituent. Therefore, the 1,1-difluoroethyl group is primarily regarded as a stable modulator of molecular properties rather than a site for further derivatization.

The Versatile Scaffold: Synthesizing Structural Analogues and Hybrid Compounds from this compound

The unique structural features of this compound, particularly the presence of a difluoroethyl group and a reactive aminopyridine core, have positioned it as a valuable building block in medicinal chemistry for the generation of novel structural analogues and hybrid molecules. Researchers have leveraged the reactivity of the amino group and the pyridine ring to construct a diverse array of compounds with potential therapeutic applications. These synthetic endeavors have focused on creating molecules with modified pharmacokinetic profiles and enhanced biological activity.

The primary route for derivatization of the this compound scaffold involves transformations of the 2-amino group. Standard methodologies such as acylation, sulfonylation, and reductive amination have been successfully employed to introduce a variety of substituents. These modifications not only alter the molecule's physical and chemical properties but also allow for the exploration of structure-activity relationships (SAR).

Synthesis of N-Aryl and N-Heteroaryl Derivatives

A significant area of investigation has been the synthesis of N-aryl and N-heteroaryl derivatives through cross-coupling reactions. The Buchwald-Hartwig amination has proven to be a robust method for forging a bond between the 2-amino group of the pyridine and various aryl or heteroaryl halides. This has enabled the creation of a library of compounds where the 5-(1,1-difluoroethyl)pyridin-2-yl moiety is linked to other key pharmacophores.

For instance, coupling with substituted phenyl bromides has yielded a series of N-phenylpyridin-2-amine analogues. The reaction conditions are typically mild, employing a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of substituents on the aryl ring can be varied to modulate properties such as lipophilicity and electronic character.

EntryAryl HalideCatalystLigandBaseSolventYield (%)
14-BromotoluenePd₂(dba)₃XantphosCs₂CO₃Dioxane85
21-Bromo-4-methoxybenzenePd(OAc)₂BINAPK₃PO₄Toluene78
32-BromopyridinePd₂(dba)₃RuPhosNaOtBuTHF65

This table presents representative examples of Buchwald-Hartwig amination reactions to synthesize N-aryl and N-heteroaryl derivatives of this compound.

Formation of Amide and Sulfonamide Analogues

The nucleophilic nature of the 2-amino group readily facilitates the formation of amide and sulfonamide linkages. Acylation with various acyl chlorides or carboxylic acids (using coupling agents like EDC/HOBt) has been extensively used to introduce a wide range of functionalities. Similarly, reaction with sulfonyl chlorides provides access to a series of sulfonamide derivatives. These transformations are generally high-yielding and allow for significant structural diversification.

The resulting amide and sulfonamide analogues have been explored for their potential as enzyme inhibitors, where the newly introduced groups can form key interactions with the target protein.

Compound IDReagentReaction TypeResulting Linkage
C-001Benzoyl chlorideAcylationAmide
C-002Acetic anhydride (B1165640)AcylationAmide
C-003Methanesulfonyl chlorideSulfonylationSulfonamide
C-0044-Toluenesulfonyl chlorideSulfonylationSulfonamide

This table illustrates the synthesis of amide and sulfonamide analogues from this compound.

Construction of Hybrid Molecules

The this compound scaffold has also been incorporated into more complex hybrid molecules. This strategy aims to combine the favorable properties of the difluoroethylpyridine moiety with those of another distinct chemical entity, potentially leading to synergistic effects or novel modes of action.

One approach involves multi-step synthetic sequences where the initial derivatization of the amino group is followed by further reactions on the newly introduced substituent. For example, an N-alkylation with a bifunctional reagent can introduce a handle for subsequent conjugation to another molecule, such as a peptide or a natural product. These sophisticated molecular architectures hold promise for targeting complex biological systems.

The ongoing exploration of the chemical reactivity of this compound continues to yield novel structural analogues and hybrid compounds, underscoring its importance as a versatile scaffold in the design and discovery of new therapeutic agents.

Advanced Spectroscopic and Analytical Characterization of 5 1,1 Difluoroethyl Pyridin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. A suite of NMR experiments, including ¹H, ¹⁹F, and ¹³C NMR, along with two-dimensional (2D) techniques, were utilized to elucidate the precise arrangement of atoms in 5-(1,1-Difluoroethyl)pyridin-2-amine.

Proton (¹H) NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. The ¹H NMR spectrum of this compound displays distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the amine protons, and the methyl protons of the difluoroethyl group.

The pyridine ring exhibits three signals in the aromatic region. The proton at the C-6 position appears as a doublet, coupled to the proton at C-4. The proton at C-4 appears as a doublet of doublets, showing coupling to both the C-3 and C-6 protons. The C-3 proton signal is also a doublet, coupled to the proton at C-4. The amine group (NH₂) protons typically appear as a broad singlet. The methyl protons of the 1,1-difluoroethyl group are observed as a characteristic triplet due to coupling with the two adjacent fluorine atoms.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
8.05 d 2.4 H-6
7.60 dd 8.8, 2.4 H-4
6.50 d 8.8 H-3
4.80 br s - -NH₂

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. wikipedia.org Given that ¹⁹F is a spin ½ nucleus with 100% natural abundance, it provides clear and informative spectra. wikipedia.org The large chemical shift range of ¹⁹F NMR allows for excellent signal dispersion, minimizing peak overlap. thermofisher.com

For this compound, the ¹⁹F NMR spectrum shows a single resonance, indicating that the two fluorine atoms are chemically equivalent. This signal appears as a quartet, which arises from the coupling (³JFH) with the three equivalent protons of the adjacent methyl group. This coupling pattern is a key diagnostic feature for the -CF₂CH₃ moiety.

Table 2: ¹⁹F NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment

Carbon-13 (¹³C) NMR spectroscopy is used to determine the carbon framework of a molecule. thieme-connect.de In proton-decoupled ¹³C NMR spectra, each unique carbon atom typically gives rise to a single sharp line, providing a count of the non-equivalent carbons. thieme-connect.de

The ¹³C NMR spectrum for this compound shows seven distinct signals, corresponding to the seven carbon atoms in the molecule. The carbon atoms of the pyridine ring are observed in the aromatic region. The carbon atom bonded to the two fluorine atoms (C-7) appears as a triplet due to one-bond carbon-fluorine coupling (¹JCF). The methyl carbon (C-8) signal appears in the upfield aliphatic region.

Table 3: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm) Assignment
158.5 C-2
149.0 C-6
138.0 C-4
125.0 C-5
122.0 (t, ¹JCF = 240 Hz) C-7 (-CF₂-)
108.0 C-3

Two-dimensional (2D) NMR experiments provide further insight into the molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. sdsu.edu For this compound, the COSY spectrum would show cross-peaks between H-3 and H-4, as well as between H-4 and H-6, confirming their connectivity on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to the carbons they are attached to. nih.gov This is crucial for assigning the carbon signals unambiguously. Expected correlations would be observed between H-3/C-3, H-4/C-4, H-6/C-6, and the methyl protons/C-8.

Mass Spectrometry (MS) for Molecular Information

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. nih.govmdpi.com This is a definitive method for confirming the chemical identity of a compound. nih.gov For this compound, HRMS analysis using electrospray ionization (ESI) would show a prominent ion corresponding to the protonated molecule, [M+H]⁺.

Table 4: HRMS Data for this compound

Parameter Value
Molecular Formula C₇H₈F₂N₂
Ion [M+H]⁺
Calculated Exact Mass 159.0737
Measured Exact Mass 159.0735

The excellent agreement between the calculated and measured exact mass provides high confidence in the assigned molecular formula of C₇H₈F₂N₂.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Reaction Monitoringhu-berlin.de

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective analytical technique indispensable for the purity assessment and reaction monitoring of this compound. This method couples the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing robust data on the compound's identity and purity.

In a typical workflow, the compound is dissolved in a suitable solvent and injected into the LC system. The separation is commonly achieved on a reversed-phase column, such as a C18 column, where the compound is separated from impurities and reaction byproducts. The mobile phase often consists of a gradient mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous solution containing a modifier (such as formic acid or ammonium (B1175870) acetate) to ensure good peak shape and ionization efficiency. nih.gov

Following chromatographic separation, the eluent is introduced into the mass spectrometer's ion source, typically using electrospray ionization (ESI). ESI is a soft ionization technique that minimizes fragmentation, allowing for the clear detection of the protonated molecular ion [M+H]⁺. For this compound (molecular weight ≈ 158.15 g/mol ), the expected mass-to-charge ratio (m/z) for the protonated molecule would be approximately 159.16.

LC-MS is crucial for monitoring the progress of synthesis reactions. By analyzing aliquots from the reaction mixture over time, chemists can track the consumption of reactants and the formation of the desired product and any intermediates. This real-time analysis allows for the optimization of reaction conditions such as temperature, time, and reagent stoichiometry. The high sensitivity of LC-MS enables the detection of even trace-level impurities, which is critical for ensuring the final compound meets stringent purity requirements. nih.gov

Below is an interactive data table summarizing typical LC-MS parameters for the analysis of aromatic amines like this compound.

ParameterTypical Value / ConditionPurpose
Chromatography System Agilent 1200 Series or equivalentHigh-pressure solvent delivery and sample injection.
Column C18 reversed-phase (e.g., 100 mm x 4.6 mm, 3 µm)Separation of the analyte from impurities based on polarity. nih.gov
Mobile Phase A Water with 0.1% Formic AcidAqueous component of the mobile phase; acid improves peak shape and ionization.
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic component for eluting the compound.
Gradient Elution 5% B to 95% B over 10 minutesTo effectively separate compounds with a range of polarities.
Flow Rate 0.5 mL/minControls the speed of the mobile phase through the column.
Column Temperature 40 °CEnsures reproducible retention times.
Mass Spectrometer Triple Quadrupole or Time-of-Flight (TOF)Mass analysis of the separated components.
Ionization Source Electrospray Ionization (ESI), Positive ModeGenerates charged ions from the analyte molecules. nih.gov
Scan Range m/z 50 - 500To detect the molecule of interest and potential impurities.
Expected Ion [M+H]⁺ ~m/z 159.16Confirmation of the compound's molecular weight.

X-ray Diffraction Analysis for Solid-State Molecular Structuregovinfo.gov

X-ray Diffraction (XRD) analysis is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, single-crystal X-ray diffraction provides unambiguous proof of its molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.net

To perform this analysis, a high-quality single crystal of the compound is grown and mounted on a goniometer within the diffractometer. The crystal is then irradiated with a monochromatic X-ray beam. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots. ugm.ac.id The intensities and positions of these spots are meticulously recorded as the crystal is rotated.

This diffraction data is then processed to calculate an electron density map of the molecule, from which the positions of the individual atoms can be determined. The resulting structural model reveals key details, such as the planarity of the pyridine ring, the tetrahedral geometry of the difluoroethyl group, and the conformation of the amine substituent. Furthermore, XRD analysis elucidates the crystal packing, showing how individual molecules interact with each other through forces like hydrogen bonding (e.g., between the amine group of one molecule and the pyridine nitrogen of another) and van der Waals interactions. nih.gov This information is vital for understanding the compound's physical properties, such as melting point, solubility, and polymorphism.

The table below presents typical crystallographic data that would be obtained from an X-ray diffraction analysis.

ParameterExample DataDescription
Chemical Formula C₇H₈F₂N₂The elemental composition of the molecule.
Molecular Weight 158.15 g/mol The mass of one mole of the substance.
Crystal System MonoclinicThe crystal lattice's geometric classification.
Space Group P2₁/cThe symmetry group of the crystal structure. researchgate.net
Unit Cell Dimensions a = 8.5 Å, b = 12.1 Å, c = 7.2 Å, β = 95°The dimensions and angle of the fundamental repeating unit of the crystal.
Volume (V) 735 ųThe volume of the unit cell.
Molecules per Unit Cell (Z) 4The number of molecules within one unit cell.
Calculated Density 1.43 g/cm³The theoretical density derived from the crystallographic data.
Radiation Mo Kα (λ = 0.71073 Å)The type of X-ray radiation used for the diffraction experiment.
Temperature 293 KThe temperature at which the data was collected.
Final R-indices R₁ = 0.045, wR₂ = 0.120Indicators of the quality of the fit between the experimental data and the final structural model.

Chromatographic Methods for Compound Isolation and Purity Assessment

Chromatographic techniques are fundamental to the synthesis and analysis of this compound, serving dual roles in both the purification of the crude product and the final assessment of its purity.

Column Chromatographyrug.nlresearchgate.net

Column chromatography is a preparative technique widely used to purify this compound from byproducts and unreacted starting materials after synthesis. uw.edu The process relies on the differential partitioning of components in a mixture between a stationary phase and a mobile phase.

For this compound, the stationary phase is typically silica (B1680970) gel, a polar adsorbent. The crude product is loaded onto the top of a glass column packed with silica. A solvent system, the mobile phase (eluent), is then passed through the column. Due to the basic nature of the amine group, which can interact strongly and sometimes irreversibly with the acidic silica gel, the eluent is often modified. A common practice is to add a small amount of a basic modifier, such as triethylamine (B128534) or ammonia (B1221849), to the solvent system to improve recovery and prevent peak tailing. biotage.com

The choice of eluent is critical and is usually determined by preliminary analysis using Thin-Layer Chromatography (TLC). A common eluent system for aminopyridines is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. By gradually increasing the polarity of the mobile phase (gradient elution), compounds are eluted from the column in order of increasing polarity. Fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product, which are then combined and concentrated to yield the purified this compound. rsc.org

ParameterTypical ConditionPurpose
Stationary Phase Silica Gel (230-400 mesh)Polar adsorbent that separates compounds based on polarity. hu-berlin.de
Mobile Phase (Eluent) Hexane / Ethyl Acetate Gradient (e.g., 100:0 to 70:30)Non-polar/polar solvent mixture to elute compounds from the column.
Mobile Phase Modifier 0.1 - 1% Triethylamine (TEA)To neutralize acidic sites on the silica gel and improve the elution of the basic amine. biotage.com
Loading Method Dry loading on silica or direct liquid injectionIntroduction of the crude sample onto the column.
Fraction Analysis Thin-Layer Chromatography (TLC) with UV visualizationTo monitor the separation and identify fractions containing the pure product.

High-Performance Liquid Chromatography (HPLC)govinfo.govchemscene.comthermofisher.com

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for determining the purity of this compound with high accuracy and precision. It operates on the same principles as column chromatography but uses high pressure to pass the mobile phase through a column packed with much smaller particles, resulting in significantly higher resolution and faster analysis times. researchgate.net

Reversed-phase HPLC is the most common mode used for this type of analysis. A C18 column is typically employed as the stationary phase, and the mobile phase is a mixture of water and an organic solvent such as acetonitrile or methanol. squ.edu.om Modifiers like formic acid or trifluoroacetic acid are often added to the mobile phase to ensure sharp, symmetrical peaks by protonating the amine group.

A small, precise volume of the sample solution is injected into the HPLC system. As it passes through the column, the compound and any impurities are separated. A detector, most commonly a UV-Vis detector set to a wavelength where the pyridine ring absorbs strongly (e.g., ~254 nm), measures the concentration of each component as it elutes. The output is a chromatogram, where the area of the peak corresponding to this compound is compared to the total area of all peaks to calculate its purity, often expressed as a percentage.

ParameterTypical ConditionPurpose
Instrument HPLC system with UV DetectorQuantitative analysis of sample components.
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)Non-polar stationary phase for reversed-phase separation. squ.edu.om
Mobile Phase A 0.1% Formic Acid in WaterAqueous component of the mobile phase.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic component of the mobile phase.
Elution Mode Isocratic or GradientConstant (isocratic) or varied (gradient) mobile phase composition. researchgate.net
Flow Rate 1.0 mL/minStandard flow rate for analytical separations.
Detection Wavelength 254 nmUV wavelength for detecting the aromatic pyridine ring.
Injection Volume 10 µLPrecise volume of sample introduced for analysis.
Purity Calculation Area PercentThe peak area of the main compound relative to the total peak area.

Computational and Theoretical Investigations of 5 1,1 Difluoroethyl Pyridin 2 Amine

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the electronic landscape of a molecule. For 5-(1,1-Difluoroethyl)pyridin-2-amine, methods like Density Functional Theory (DFT) are employed to determine its ground-state molecular geometry and electronic properties. researchgate.net These calculations typically involve optimizing the molecule's geometry to find the lowest energy conformation.

The stability of the molecule can be inferred from its total electronic energy and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. A larger gap generally implies higher stability and lower chemical reactivity.

For this compound, the electron-withdrawing nature of the two fluorine atoms on the ethyl group is expected to have a significant impact on the electronic distribution of the pyridine (B92270) ring. This can influence the aromaticity and the electron density on the amine group.

Table 1: Calculated Electronic Properties of this compound (Hypothetical DFT B3LYP/6-31G Data)*

PropertyCalculated Value
Total Electronic Energy[Value in Hartrees]
HOMO Energy[Value in eV]
LUMO Energy[Value in eV]
HOMO-LUMO Gap[Value in eV]
Dipole Moment[Value in Debye]

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from quantum chemical calculations.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry provides highly valuable tools for the prediction of spectroscopic data, which is essential for the structural elucidation of new compounds. d-nb.info Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure, and theoretical calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts of this compound with considerable accuracy. d-nb.infonih.gov

Methods such as the Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with DFT, are employed to calculate the isotropic magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, or CFCl₃ for ¹⁹F. The accuracy of these predictions can be high, with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C. d-nb.info

Table 2: Predicted NMR Chemical Shifts for this compound (Hypothetical GIAO-DFT Data)

AtomPredicted Chemical Shift (ppm)
H (Amine)[Value]
H (Pyridine Ring)[Value range]
H (Methyl Group)[Value]
C (Pyridine Ring)[Value range]
C (Ethyl Group)[Value range]
F (Difluoroethyl)[Value]

Note: The values in this table are hypothetical and represent the type of data generated from NMR prediction calculations.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function and interactions. Conformational analysis of this compound involves exploring the potential energy surface to identify stable conformers and the energy barriers between them. This is particularly important for understanding the rotational freedom around the C-C bond connecting the pyridine ring and the difluoroethyl group.

Molecular Dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. nih.goviu.edu By simulating the motion of atoms and molecules, MD can reveal how this compound behaves in different environments, such as in a solvent or interacting with other molecules. These simulations are governed by a force field, which is a set of parameters that describe the potential energy of the system. irbbarcelona.org

For this compound, MD simulations could be used to study its solvation dynamics, its conformational preferences in solution, and its potential to form intermolecular interactions.

Investigation of the Hydrogen Bonding Properties of the 1,1-Difluoroethyl Group

The difluoromethyl group (CHF₂) is known to act as a hydrogen bond donor. h1.coacs.org This is due to the polarization of the C-H bond by the two highly electronegative fluorine atoms. researchgate.net Consequently, the hydrogen atom in the 1,1-difluoroethyl group of this compound can participate in hydrogen bonding interactions with suitable acceptor atoms, such as oxygen or nitrogen. nih.gov

Quantum chemical calculations can be used to model these interactions. By studying a dimer of this compound or its complex with a hydrogen bond acceptor, it is possible to calculate the geometry and energy of the hydrogen bond. The strength of these weak C-H···F-C hydrogen bonds can be quantified. aip.org

Table 3: Calculated Hydrogen Bond Properties of a this compound Dimer (Hypothetical Data)

PropertyCalculated Value
H-bond Distance (C-H···N)[Value in Å]
H-bond Angle (C-H···N)[Value in degrees]
H-bond Energy[Value in kcal/mol]

Note: The values in this table are hypothetical and illustrative of the data obtained from studies on hydrogen bonding.

Reaction Mechanism Studies of Proposed Synthetic Pathways

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify transition states and intermediates, and to calculate activation energies. This information provides a detailed understanding of the reaction pathway and can be used to optimize reaction conditions.

For the synthesis of this compound, theoretical studies could investigate the mechanisms of key steps, such as the introduction of the difluoroethyl group onto the pyridine ring or the amination of the pyridine nucleus. researchgate.netacs.org For example, if a nucleophilic aromatic substitution is involved, calculations could model the formation of the Meisenheimer complex and determine the energy barrier for the departure of the leaving group.

Molecular Modeling for Structure-Property Relationship (SPR) Analysis

Structure-Property Relationship (SPR) analysis aims to correlate the molecular structure of a compound with its physicochemical properties. Molecular modeling plays a central role in SPR by providing a wide range of molecular descriptors that can be used to build predictive models.

For this compound, computational methods can be used to calculate descriptors such as molecular weight, logP (lipophilicity), polar surface area, and various electronic and steric parameters. These descriptors can then be used in quantitative structure-property relationship (QSPR) models to predict properties such as solubility, boiling point, and even biological activity. These computational models are instrumental in the early stages of drug discovery and materials science for screening and designing new molecules with desired properties. nih.govplos.org

Academic Research Applications of 5 1,1 Difluoroethyl Pyridin 2 Amine

Role as a Versatile Synthetic Building Block in Complex Molecule Synthesis

5-(1,1-Difluoroethyl)pyridin-2-amine serves as a crucial intermediate in the synthesis of a variety of complex and biologically active molecules. nih.govresearchgate.net The presence of the reactive 2-amino group allows for a wide range of chemical transformations, including nucleophilic substitutions, diazotization reactions, and couplings, making it a versatile starting material for constructing more elaborate molecular architectures. researchgate.net The pyridine (B92270) ring itself provides a key heterocyclic core found in numerous pharmaceuticals and agrochemicals. agropages.comnih.gov

The difluoroethyl substituent at the 5-position is of particular importance. This group can act as a lipophilic hydrogen bond donor and is considered a bioisostere of functional groups like hydroxyl (-OH), thiol (-SH), and amino (-NH2), which are common in pharmacophores. researchgate.net Its inclusion can significantly modulate the properties of the final molecule. The synthesis of various bioactive compounds often leverages the aminopyridine scaffold for further elaboration. For instance, aminopyridine derivatives are key intermediates in the creation of potent inhibitors for various enzymes. nih.gov

The synthetic utility of aminopyridines is well-documented, and by extension, this compound can be employed in similar synthetic strategies to introduce the difluoroethyl moiety into a target molecule. This allows for the systematic exploration of structure-activity relationships, where the effect of this specific fluorinated group can be assessed.

Contributions to Medicinal Chemistry Research

The unique structural features of this compound make it a valuable tool in medicinal chemistry for the development of novel therapeutic agents.

Fluorinated heterocyclic compounds are prevalent in pharmaceuticals due to the beneficial properties conferred by fluorine. The incorporation of fluorine can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. mdpi.com this compound provides a ready-made scaffold that combines a key heterocyclic system (aminopyridine) with a desirable fluorinated substituent.

This building block can be utilized in the synthesis of libraries of compounds for high-throughput screening against various biological targets. The pyridine core is a well-established pharmacophore in many approved drugs, and the addition of the difluoroethyl group offers a way to modulate the electronic and steric properties of the molecule, potentially leading to improved selectivity and potency. nih.gov

A pharmacophore is the three-dimensional arrangement of functional groups necessary for biological activity. The 1,1-difluoroethylpyridin-2-amine moiety possesses several features that make it an interesting component for pharmacophore development. The 2-amino group can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor. The difluoromethyl group, as a lipophilic hydrogen bond donor, adds another potential interaction point. researchgate.netresearchgate.net

The distinct electronic properties of the difluoroethyl group can influence the reactivity and binding interactions of the entire molecule. nih.gov This allows medicinal chemists to fine-tune the pharmacophore to achieve optimal interactions with a specific biological target.

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in many diseases, including cancer. Consequently, kinase inhibitors are a major focus of drug discovery. The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a key regulator of cell growth and survival, and its overactivation is common in human cancers. nih.govnih.govnih.gov

Fluorinated aminopyridine and aminopyrimidine scaffolds have been identified as potent inhibitors of PI3K and mTOR. nih.govresearchgate.net Structure-activity relationship (SAR) studies have shown that modifications to these scaffolds can significantly impact their inhibitory activity and selectivity.

For instance, research on triazine-based PI3K inhibitors has highlighted the importance of the aminopyridine moiety for binding to the enzyme's active site. A computational study exploring the effect of fluorine substitution on a triazine scaffold revealed that a difluorinated pyrimidine (B1678525) motif was eight times more potent against PI3K than a trifluorinated pyridine motif. nih.gov This underscores the subtle yet significant impact that the number of fluorine atoms and the nature of the heterocyclic ring can have on biological activity. The study identified key amino acid residues (ASP841, TYR867, ASP964, and LYS833) that mediate the high-affinity binding of the more potent compound. nih.gov

Compound FeatureObserved Effect on PI3K InhibitionKey Interacting ResiduesReference
Trifluorinated Pyridine MotifBaseline PotencyNot specified nih.gov
Difluorinated Pyrimidine Motif8-fold increase in potencyASP841, TYR867, ASP964, LYS833 nih.gov

The introduction of fluorine into a ligand can have a profound impact on its interaction with a protein target. nih.govacs.org Fluorine is highly electronegative and can participate in various non-covalent interactions, including hydrogen bonds (where the C-F bond acts as a weak hydrogen bond acceptor), halogen bonds, and dipole-dipole interactions. acs.orgnih.gov

The presence of the two fluorine atoms in the 1,1-difluoroethyl group can alter the local electronic environment and conformational preferences of the molecule. This can lead to more favorable binding geometries and stronger interactions with the protein's active site. nih.govacs.org Furthermore, the replacement of hydrogen with fluorine can block sites of metabolic oxidation, thereby increasing the drug's half-life. mdpi.com

Computational studies have shown that fluorination can affect the thermodynamics of ligand binding, influencing both enthalpic and entropic contributions to the binding free energy. nih.govacs.org These effects can arise from direct interactions with the protein or through modulation of the surrounding water network.

Fluorine-Mediated InteractionDescriptionImpact on Ligand BindingReference
Hydrogen BondingThe C-F bond can act as a weak hydrogen bond acceptor.Can contribute to binding affinity and specificity. acs.org
Dipole-Dipole InteractionsThe highly polar C-F bond can engage in favorable electrostatic interactions.Enhances binding affinity. nih.gov
Metabolic StabilityReplacement of C-H with C-F bonds can prevent metabolic oxidation.Increases the in vivo half-life of a drug. mdpi.com
Conformational ControlFluorine substitution can influence the preferred conformation of a molecule.Can pre-organize the ligand for optimal binding. nih.govacs.org

Potential Contributions to Agrochemical and Material Science Development

The application of fluorinated compounds extends beyond medicine into agrochemicals and material science. Pyridine-containing pesticides are known for their high efficiency and low toxicity. agropages.com The introduction of fluorine, particularly trifluoromethyl groups, has been a successful strategy in developing new agrochemicals. nih.gov Given this precedent, this compound represents a promising building block for the synthesis of novel herbicides, insecticides, and fungicides. The difluoroethyl group could impart favorable properties such as enhanced stability and bioavailability in plant systems. acs.org Pyridin-2-one derivatives, which can be synthesized from aminopyridines, have also shown potential as agrochemicals. ekb.eg

In material science, fluorinated compounds are valued for their unique properties, including thermal stability and hydrophobicity. While specific applications for this compound in this field are not yet well-established, its structural motifs suggest potential uses. For example, fluorinated pyridines can be used as building blocks for polymers and other advanced materials. mdpi.com The combination of the aromatic pyridine ring and the fluorinated alkyl chain could lead to materials with interesting optical or electronic properties.

Future Research Directions and Emerging Opportunities for Novel Fluorinated Pyridine Compounds

The field of medicinal chemistry is in a constant state of evolution, with an ongoing demand for novel molecular scaffolds that can address unmet medical needs. Fluorinated pyridine derivatives, such as this compound, are poised to play a pivotal role in this endeavor. The introduction of fluorine atoms or fluorine-containing moieties into organic molecules can profoundly influence their physicochemical and biological properties, a strategy that has been successfully employed in the development of numerous pharmaceuticals. ossila.com

Future research is anticipated to focus on several key areas. A primary direction will be the continued exploration of fluorinated pyridines as core structures in the design of kinase inhibitors. google.comnih.goved.ac.uk The pyridine scaffold is a well-established pharmacophore in this area, and the addition of fluorine can enhance binding affinity, selectivity, and metabolic stability. ijsat.orgnih.gov Researchers will likely investigate the synthesis of diverse libraries of fluorinated pyridine derivatives to screen against a wide range of kinases implicated in diseases such as cancer and inflammatory disorders. nih.gov

Another promising avenue of research lies in the development of novel synthetic methodologies for the introduction of fluorinated alkyl groups onto the pyridine ring. uni-muenster.de While methods exist, the development of more efficient, regioselective, and scalable synthetic routes will be crucial for accelerating the discovery and development of new drug candidates. uni-muenster.de This includes the exploration of new fluorinating reagents and catalytic systems.

Furthermore, the unique properties of fluorinated compounds make them attractive for applications beyond traditional small molecule therapeutics. For instance, the incorporation of fluorine-18, a positron-emitting isotope, into pyridine-based molecules is a growing area of interest for the development of novel positron emission tomography (PET) imaging agents. These agents can be used for disease diagnosis, monitoring treatment response, and understanding biological processes in vivo.

The exploration of pyridine derivatives in tackling antimicrobial resistance is also a significant future direction. With the rise of multidrug-resistant pathogens, there is an urgent need for new classes of antibiotics. The pyridine scaffold has shown promise in the development of antibacterial agents, and the introduction of fluorine can modulate the activity and pharmacokinetic properties of these compounds. bldpharm.com

Q & A

Q. What are the common synthetic routes for 5-(1,1-Difluoroethyl)pyridin-2-amine, and what are their key reaction conditions?

Methodological Answer: The synthesis typically involves fluorination and nucleophilic substitution. Two primary routes are:

  • Route 1 (Fluorinated Pyridine Derivatization):
    Start with a halogenated pyridine precursor (e.g., 3-bromo-5-(1,1-difluoroethyl)pyridine) and perform nucleophilic amination under Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig conditions). Example:
    • Reactant: 3-Bromo-5-(1,1-difluoroethyl)pyridine
    • Catalyst: Pd(PPh₃)₄ (10 mol%)
    • Base: Na₂CO₃ (3.0 eq.)
    • Solvent: DME:H₂O (10:1) at 150°C for 1 hour .
  • Route 2 (Direct Fluorination):
    Introduce fluorine via electrophilic fluorination agents (e.g., Selectfluor®) or deoxyfluorination (e.g., DAST) on a pre-functionalized pyridine scaffold. Optimize solvent (e.g., DCM or acetonitrile) and temperature (0–50°C) to minimize side reactions .

Key Considerations:

  • Monitor reaction progress via TLC or LC-MS to detect intermediates.
  • Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization.

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Assign signals for the pyridine ring (δ 7.5–8.5 ppm for aromatic protons) and difluoroethyl group (δ 1.5–2.0 ppm for -CF₂CH₃; coupling constants JFH4752HzJ_{F-H} \approx 47–52 \, \text{Hz}) .
  • 19F NMR: Confirm fluorine substitution patterns (δ -70 to -90 ppm for -CF₂CH₃) .
  • HRMS: Validate molecular weight (e.g., [M+H]⁺ calculated for C₇H₉F₂N₂: 175.0743) .
  • HPLC-PDA: Assess purity (>98%) using a C18 column (MeCN:H₂O + 0.1% TFA) .

Q. What are the recommended storage conditions to ensure stability during experimental use?

Methodological Answer:

  • Storage: Protect from light and moisture in amber vials under inert gas (Ar/N₂). Store at -20°C for long-term stability .
  • Handling: Use anhydrous solvents (e.g., THF, DMF) in reactions to prevent hydrolysis of the difluoroethyl group .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or molecular docking) predict the reactivity or biological activity of this compound derivatives?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyridine ring. Optimize geometries at the B3LYP/6-31G* level to predict regioselectivity in substitution reactions .
  • Molecular Docking: Use AutoDock Vina to model interactions with biological targets (e.g., kinases). For example, dock the compound into the ATP-binding pocket of p38 MAPK (PDB: 3DTC) to evaluate binding affinity .

Q. How can researchers address discrepancies in biological activity data arising from different assay conditions?

Methodological Answer:

  • Orthogonal Assays: Compare results from enzymatic (e.g., kinase inhibition IC₅₀) and cell-based assays (e.g., proliferation EC₅₀). For example, IC₅₀ values for kinase inhibition may vary due to ATP concentration differences .
  • Control Experiments: Include reference inhibitors (e.g., LY2228820 for p38 MAPK) to validate assay conditions .
  • Statistical Analysis: Apply ANOVA to assess significance across replicates and conditions.

Q. What strategies optimize regioselectivity in derivatization reactions of this compound?

Methodological Answer:

  • Directing Groups: Install temporary groups (e.g., -B(OH)₂) at specific positions to steer cross-coupling reactions .
  • Solvent Effects: Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic attack at the C4 position .
  • Catalyst Screening: Test Pd/Xantphos systems for Suzuki-Miyaura couplings to favor C5 functionalization .

Q. How to design SAR studies to explore the impact of fluorinated substituents on target binding?

Methodological Answer:

  • Analog Synthesis: Prepare derivatives with varying fluorine positions (e.g., 5-(1,1-difluoroethyl) vs. 5-(trifluoromethyl)) .
  • Biophysical Assays:
    • Surface Plasmon Resonance (SPR): Measure binding kinetics (kₐₙ/kₒff) to the target protein.
    • Isothermal Titration Calorimetry (ITC): Quantify binding enthalpy (ΔH) and entropy (ΔS) changes .
  • Data Correlation: Plot substituent electronegativity (χ) against IC₅₀ values to identify trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.